N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound. Its intricate structure suggests potential applications across various scientific fields, particularly in medicinal chemistry due to its unique chemical properties. This compound’s novelty lies in its combination of a cyclopropane ring with a tetrahydroquinazoline moiety, decorated with both dimethylamino and fluorophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesize the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline intermediate.
Reagents: Dimethylamine, appropriate quinazoline precursor.
Conditions: Typically, a condensation reaction under reflux conditions.
Step 2: Introduce the 1-(4-fluorophenyl)cyclopropane-1-carboxamide functionality.
Reagents: 4-fluorophenylcyclopropane, carboxamide derivative.
Conditions: A coupling reaction, often facilitated by a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), under inert atmosphere.
Industrial Production Methods
Bulk Synthesis: This involves scaling up the aforementioned synthetic routes using industrial reactors.
Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: Standard methods like crystallization or chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: The amide bond or the quinazoline ring can undergo reduction under appropriate conditions.
Substitution: The fluorophenyl group provides a site for nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products:
Oxidation leads to carboxylic acids or ketones.
Reduction yields simpler amine derivatives.
Substitution results in varied functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used in the study of complex organic reaction mechanisms.
Serves as a building block for synthesizing novel compounds with potential bioactivity.
Biology:
Investigated for its effects on cellular signaling pathways.
Medicine:
Explored as a potential pharmaceutical agent for its unique pharmacophore.
Industry:
Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity.
Wirkmechanismus
Molecular Targets and Pathways Involved:
Receptors: The fluorophenyl group allows for binding to specific receptors, such as adrenergic or serotonergic receptors, potentially modulating their activity.
Enzymatic Pathways: The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways.
Cellular Effects: Modifies signaling pathways at the cellular level, potentially leading to changes in gene expression or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-cyclopropane-1-carboxamide: Lacks the fluorophenyl group, leading to different binding properties and potential activities.
1-(4-fluorophenyl)cyclopropane-1-carboxamide: Does not contain the quinazoline moiety, limiting its biochemical interactions.
2-(dimethylamino)-quinazoline derivatives: These have the quinazoline moiety but lack the cyclopropane and fluorophenyl groups, affecting their overall pharmacokinetic and dynamic properties.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-25(2)19-22-12-13-11-16(7-8-17(13)24-19)23-18(26)20(9-10-20)14-3-5-15(21)6-4-14/h3-6,12,16H,7-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPOVOKSWLZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.